4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide
Description
This compound is a carboxamide derivative featuring a piperidine core substituted with a cyclopentanecarboxamido methyl group at position 4 and an N-(2-methoxyphenyl)carboxamide moiety. Its structure integrates a 4-chlorophenyl group on the cyclopentane ring, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
4-[[[1-(4-chlorophenyl)cyclopentanecarbonyl]amino]methyl]-N-(2-methoxyphenyl)piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32ClN3O3/c1-33-23-7-3-2-6-22(23)29-25(32)30-16-12-19(13-17-30)18-28-24(31)26(14-4-5-15-26)20-8-10-21(27)11-9-20/h2-3,6-11,19H,4-5,12-18H2,1H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZAMNCNEUASJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)N2CCC(CC2)CNC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-((1-(4-chlorophenyl)cyclopentanecarboxamido)methyl)-N-(2-methoxyphenyl)piperidine-1-carboxamide , with the CAS number 1323696-07-6 , is a novel synthetic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula of the compound is , and it has a molecular weight of 470.0 g/mol . The structural representation can be summarized as follows:
- IUPAC Name : this compound
- SMILES Notation :
COc1ccccc1NC(=O)N1CCC(CNC(=O)C2(c3ccc(Cl)cc3)CCCC2)CC1
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 470.0 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Preliminary studies suggest that compounds with similar structures often exhibit diverse biological activities, including:
- Antibacterial Activity : Compounds containing piperidine and chlorophenyl moieties have shown effectiveness against various bacterial strains. For instance, derivatives have been reported to inhibit Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound is hypothesized to act as an inhibitor for enzymes such as acetylcholinesterase (AChE) and urease, which are critical in various physiological processes .
- Anticancer Properties : Similar compounds have demonstrated cytotoxic effects against cancer cell lines, indicating potential use in oncology .
Case Studies and Research Findings
- Antibacterial Screening :
- Enzyme Inhibition Studies :
- Pharmacological Profile :
Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Structural Features
Table 1: Structural Comparison of Key Analogs
Key Observations :
- Piperidine vs. Piperazine Core : The target compound’s piperidine core (chair conformation ) contrasts with piperazine in N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide, which increases ring flexibility and basicity .
- Cyclopentane vs. Cyclopropane : The cyclopentane ring in the target compound may reduce steric strain compared to cyclopropane in cyclopropylfentanyl, affecting receptor binding kinetics .
Pharmacological Implications
- Opioid Receptor Affinity: Cyclopropylfentanyl, a fentanyl analog, exhibits potent μ-opioid receptor binding due to its 4-anilidopiperidine core and lipophilic substituents . The target compound’s cyclopentane and methoxyphenyl groups may reduce affinity but improve selectivity for non-opioid targets.
Physical-Chemical Properties
Table 2: Crystallographic and Solubility Data
Key Observations :
- Crystal Packing : The chair conformation of piperidine and hydrogen-bonding networks in chlorophenyl analogs suggest similar solid-state stability for the target compound .
- Lipophilicity : The target’s 4-chlorophenyl and cyclopentane groups likely increase logP compared to methoxyphenyl analogs, reducing aqueous solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
